molecular formula C11H8BrN B122799 3-Bromo-5-phenylpyridine CAS No. 142137-17-5

3-Bromo-5-phenylpyridine

Cat. No. B122799
Key on ui cas rn: 142137-17-5
M. Wt: 234.09 g/mol
InChI Key: AWCQJXPOCRXHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08053574B2

Procedure details

Phenylboronic acid (0.618 g, 5.065 mmol) is stirred in a mixture of DME (20 ml) and 2M Na2CO3 for 20 minutes. 3,5-dibromopyridine (1.0 g, 4.221 mmol) is added followed by PdCl2(Ph3P)2 (0.296 g, 0.4221 mmol) and the mixture is heated to 100° C. overnight. The DME layer is removed and is diluted with EtOAc, washing with 5M HCl (2×20 ml) then back extracted with EtOAc (70 ml). The acidic aqueous phase is basified with 6M NaOH (50 ml) and extracted with DCM (3×100 ml). The combined organic extracts are dried over MgSO4, filtered and evaporated to an oil which is stirred in iso-hexanes (15 ml) and the resulting solid is removed washing with a further 10 ml of iso-hexanes. Concentration of the organics in vacuo affords the title compound as a white solid MH+[235.74].
Quantity
0.618 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2(Ph3P)2
Quantity
0.296 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(B(O)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15](Br)[CH:16]=1>COCCOC.C([O-])([O-])=O.[Na+].[Na+]>[Br:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:16]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.618 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
20 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Step Three
Name
PdCl2(Ph3P)2
Quantity
0.296 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred in iso-hexanes (15 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DME layer is removed
ADDITION
Type
ADDITION
Details
is diluted with EtOAc
WASH
Type
WASH
Details
washing with 5M HCl (2×20 ml)
EXTRACTION
Type
EXTRACTION
Details
then back extracted with EtOAc (70 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
the resulting solid is removed
WASH
Type
WASH
Details
washing with a further 10 ml of iso-hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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